molecular formula C18H16N2O5S B2740362 3-(3-(Ethylsulfonyl)benzamido)benzofuran-2-carboxamide CAS No. 886918-38-3

3-(3-(Ethylsulfonyl)benzamido)benzofuran-2-carboxamide

Cat. No.: B2740362
CAS No.: 886918-38-3
M. Wt: 372.4
InChI Key: LEYOTHRUTBWQQG-UHFFFAOYSA-N
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Description

3-(3-(Ethylsulfonyl)benzamido)benzofuran-2-carboxamide is a heterocyclic compound with a benzofuran core. Benzofuran derivatives are widely distributed in nature and have been found in various plant species. These compounds exhibit diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . The specific compound likely possesses unique properties due to its ethylsulfonyl and benzamido substituents.


Synthesis Analysis

The synthesis of benzofuran derivatives involves constructing the benzofuran ring system. Recent methods include free radical cyclization cascades and proton quantum tunneling, which allow the preparation of complex polycyclic benzofuran compounds . Researchers have developed novel scaffolds and synthetic routes to access these derivatives for potential drug development .

Scientific Research Applications

Molecular Structure and Crystallography

Studies on similar benzofuran derivatives have demonstrated their synthesis and crystallographic analysis. For instance, the preparation of 2-(3-Ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic acid through alkaline hydrolysis and its crystal structure showcases intermolecular hydrogen bonds and π-π interactions which are essential for understanding the compound's solid-state properties (Choi, Seo, Son, & Lee, 2009). Similar structural features are noted in other benzofuran derivatives, emphasizing the role of crystallography in elucidating compound frameworks and potential applications in material science and drug design.

Catalytic Systems and Synthesis Methods

The research on sulfonic acid functionalized imidazolium salts alongside FeCl3 as catalytic systems reveals their efficiency in synthesizing benzimidazoles, highlighting a novel approach to chemical synthesis at room temperature (Khazaei et al., 2011). Such methodologies offer insights into sustainable and efficient chemical reactions, contributing to the broader field of green chemistry.

Pharmacological Potential

Although direct research on 3-(3-(Ethylsulfonyl)benzamido)benzofuran-2-carboxamide was not found, studies on structurally related compounds provide a basis for exploring potential pharmacological applications. For example, synthesis and biological evaluation of new benzofuran carboxamide derivatives for antimicrobial, anti-inflammatory, and antioxidant activities indicate the therapeutic potential of benzofuran derivatives (Lavanya, Sribalan, & Padmini, 2017). This highlights the importance of structural modification in drug discovery and the potential for benzofuran derivatives to act as leads for developing new therapeutic agents.

Properties

IUPAC Name

3-[(3-ethylsulfonylbenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c1-2-26(23,24)12-7-5-6-11(10-12)18(22)20-15-13-8-3-4-9-14(13)25-16(15)17(19)21/h3-10H,2H2,1H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYOTHRUTBWQQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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